3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid
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Overview
Description
3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid is a trifunctional building block used in chemical probe synthesis. It contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle. This compound is particularly useful in chemical biology experiments for UV light-induced covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid involves multiple steps, starting with the preparation of the diazirine ring. The diazirine ring is typically synthesized through the reaction of an alkyne with a diazo compound under UV light. The resulting diazirine is then coupled with a carboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The diazirine ring can be reduced to form amines.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: For labeling and tracking biomolecules in living cells.
Medicine: In drug discovery and development, particularly for identifying molecular targets.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through the light-activated diazirine group, which forms covalent bonds with biological targets upon UV light exposure. This allows for the precise modification and labeling of proteins, nucleic acids, and other biomolecules. The alkyne tag facilitates further functionalization through click chemistry, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
What sets 3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid apart is its trifunctional nature, combining a diazirine, an alkyne, and a carboxylic acid group. This unique combination allows for versatile applications in chemical biology, enabling both covalent modification and further functionalization of biological targets .
Properties
IUPAC Name |
3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-3-7-16(18-19-16)8-4-14(20)17-13(11-15(21)22)12-5-9-23-10-6-12/h1,12-13H,3-11H2,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHVSJMULLDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC(CC(=O)O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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